

# Crystallography techniques for 2-Chloro-N-(4-fluorophenyl)nicotinamide

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## Compound of Interest

Compound Name: 2-Chloro-N-(4-fluorophenyl)nicotinamide

CAS No.: 57841-99-3

Cat. No.: B2964332

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Application Note: Advanced Crystallography & Solid-State Characterization of **2-Chloro-N-(4-fluorophenyl)nicotinamide**

## Executive Summary & Structural Context

This guide details the protocols for the solid-state characterization of **2-Chloro-N-(4-fluorophenyl)nicotinamide**, a pharmacophore combining a nicotinamide core with a halogenated phenyl ring. This scaffold is frequently observed in kinase inhibitors and anti-inflammatory agents.

Crystallographic Challenges:

- **Conformational Flexibility:** The torsion angle between the amide and the phenyl/pyridine rings is energetically shallow, leading to high polymorphic potential.
- **Halogen Disorder:** The 4-fluoro substituent often exhibits rotational disorder or high thermal motion, requiring low-temperature data collection.

- **Supramolecular Synthons:** The nicotinamide moiety acts as a dual donor/acceptor, often creating complex hydrogen-bonded networks (e.g., amide-amide dimers vs. amide-pyridine catemers).

## Pre-Crystallization Characterization

Before attempting single-crystal growth, the material's physicochemical profile must be established to select the correct solvent systems.

Protocol 2.1: Solubility Mapping Objective: Identify solvents for evaporation (good solubility) and anti-solvents (poor solubility). Requirement: Purity >98% (HPLC).

Solvent Class	Solvent	Solubility (mg/mL @ 25°C)	Usage
Protic Polar	Methanol (MeOH)	High (>50)	Primary Solvent
Protic Polar	Ethanol (EtOH)	Moderate (20-40)	Slow Evaporation
Aprotic Polar	DMSO / DMF	Very High (>100)	Avoid (High BP)
Aprotic Polar	Acetone	High (40-60)	Vapor Diffusion
Non-Polar	Hexane / Heptane	Negligible (<1)	Anti-solvent
Chlorinated	DCM / Chloroform	High (>50)	Evaporation

## Crystallization Screening Protocols

Due to the nicotinamide core's propensity for polymorphism, a multi-method approach is strictly required.

### Method A: Slow Evaporation (Thermodynamic Control)

Best for: Obtaining stable polymorphs (Form I).

- **Dissolution:** Dissolve 20 mg of the compound in 1.5 mL of Ethanol or Ethyl Acetate in a 4 mL borosilicate vial. Sonicate for 30s to ensure complete dissolution.

- Filtration: Filter through a 0.22  $\mu\text{m}$  PTFE syringe filter into a clean vial to remove nucleation sites (dust).
- Covering: Cover with Parafilm® and pierce 3-4 small holes with a 22G needle.
- Incubation: Store in a vibration-free environment at 20°C.
- Observation: Inspect under polarized light microscopy (PLM) every 24 hours. Crystals should appear within 3-7 days.

## Method B: Vapor Diffusion (Kinetic/Quality Control)

Best for: High-quality single crystals for X-ray diffraction (SCXRD).

- Inner Vial: Place 10 mg of compound in 0.5 mL THF or Acetone in a small (1.5 mL) vial. Keep this vial open.
- Outer Vial: Place the small vial inside a larger (20 mL) vial containing 3 mL of Pentane or Hexane (Anti-solvent).
- Seal: Tightly cap the outer vial.
- Mechanism: The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation. This minimizes defects caused by rapid precipitation.

## Method C: High-Throughput Polymorph Screen (Melt Cooling)

Best for: Identifying metastable forms.

- Melt: Place 2-3 mg of solid on a glass slide.
- Heat: Heat to 5°C above the melting point (approx. 160-180°C, determine via DSC) until fully liquid.
- Cool:
  - Fast Cool: Place immediately on a metal block at 4°C (Quench).

- Slow Cool: Reduce temperature by 1°C/min on a hot stage.
- Analysis: Analyze resulting phases via PXRD immediately to detect transient polymorphs.

## X-Ray Diffraction Data Collection Protocol

Rationale: The presence of Chlorine (Z=17) and Fluorine (Z=9) requires specific data collection strategies to maximize anomalous signal and resolution.

Protocol Steps:

- Crystal Selection: Select a crystal with defined faces and sharp extinction under crossed polars. Ideal size:  
  
mm.
- Mounting:
  - Use Paratone-N oil or Fomblin Y (do not use epoxy; it cures too slowly and creates background).
  - Mount on a MiTeGen loop matching the crystal size to minimize background scattering.
- Temperature Control (Critical):
  - Set stream temperature to 100 K.
  - Reasoning: The 4-fluorophenyl ring often exhibits high thermal libration. Cooling to 100 K freezes this motion, allowing the F-atom position to be resolved from the H-atoms and reducing the "smearing" of electron density.
- Beamline Strategy:
  - Source: Mo-K  
  
(  
  
Å).
  - Note: Cu-K

is acceptable if crystals are very small (<0.05 mm), but Mo is preferred to reduce absorption corrections (

) caused by the Chlorine atom.

- Resolution: Collect data to at least

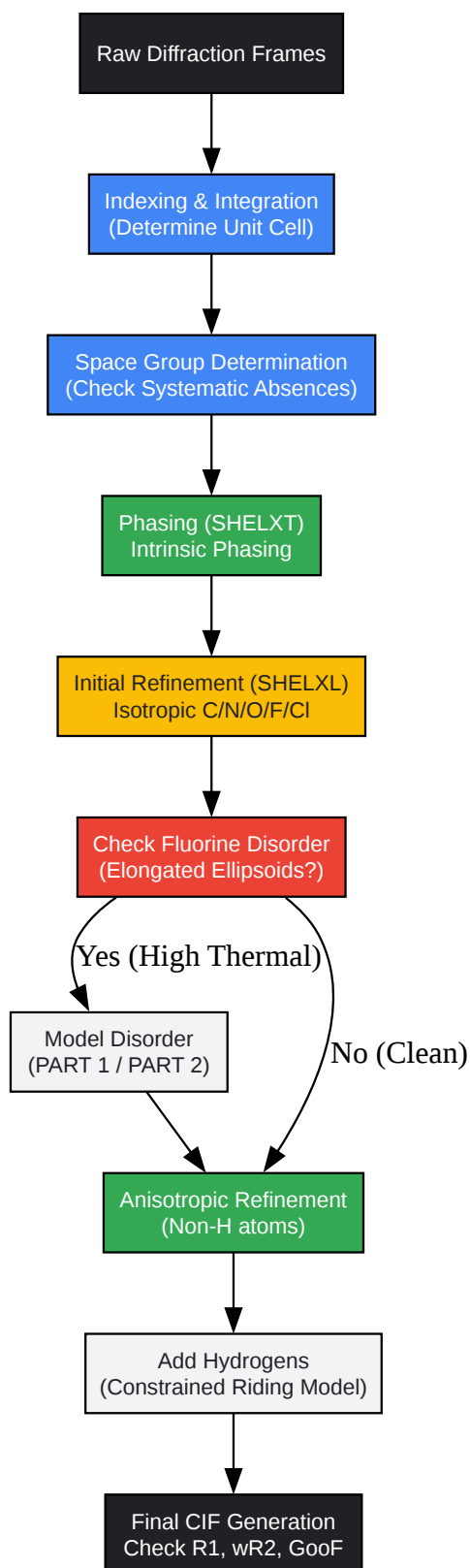
Å (preferably

Å) to resolve the C-F bond distance accurately (

Å).

## Structure Solution & Refinement Logic

Workflow Visualization (DOT):



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Caption: Logical workflow for structure solution, highlighting the critical decision point for modeling Fluorine disorder.

Refinement Nuances:

- Disorder: If the Fluorine atom shows an elongated thermal ellipsoid (ratio > 3:1), model rotational disorder of the phenyl ring over two positions using the PART instruction in SHELXL.
- Hydrogen Bonding: Manually inspect the difference Fourier map for the amide hydrogen (N-H). While usually placed geometrically, locating it in the density confirms the specific hydrogen bond network (e.g., dimer).
- Twinning: Nicotinamide derivatives can crystallize in monoclinic space groups (e.g., ) with , mimicking orthorhombic symmetry. Check for pseudo-merohedral twinning if is high but the structure solves.

## Supramolecular Analysis

Upon successful refinement, analyze the packing for the following motifs, which define the material's stability and solubility:

- Amide-Amide Homosynthon: A centrosymmetric dimer ( ) formed by two amide groups. This is the most stable motif.
- Amide-Pyridine Heterosynthon: A chain formed by the amide N-H donating to the pyridine Nitrogen of an adjacent molecule ( chain). This often competes with the dimer.
- Halogen Interactions: Look for

or

contacts < sum of van der Waals radii.

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